CL097 Demonstrates Superior Potency and Selectivity for Human TLR7 over Human TLR8 Compared to R848 and CL075
CL097 is a preferential TLR7 agonist with a ~40-fold selectivity for human TLR7 over TLR8, whereas the parent compound R848 (Resiquimod) is a balanced dual agonist, and CL075 is a more potent TLR8 agonist [1]. In HEK293 cells, CL097 activates NF-κB at a 0.1 µM concentration for TLR7 and at a 4 µM concentration for TLR8, representing a 40-fold difference in potency [2]. This contrasts with R848, which activates both receptors at similar concentrations, and CL075, which is described as a less potent hTLR7 agonist than CL097 [1].
| Evidence Dimension | TLR7 and TLR8 Activation Potency (EC50 for NF-κB induction) |
|---|---|
| Target Compound Data | TLR7: 0.1 µM; TLR8: 4 µM |
| Comparator Or Baseline | R848 (Resiquimod): Balanced dual agonist; CL075: Less potent hTLR7 agonist, more potent hTLR8 agonist |
| Quantified Difference | ~40-fold selectivity for hTLR7 over hTLR8 for CL097; CL097 is a more potent hTLR7 agonist than CL075 and Gardiquimod |
| Conditions | HEK293 cells transfected with human TLR7 or TLR8 |
Why This Matters
For experiments requiring specific activation of the TLR7 pathway without confounding TLR8-mediated responses, CL097 provides a superior pharmacological tool, reducing off-target effects and improving data interpretability.
- [1] InvivoGen. (2023). CL097 - TLR7/8 Agonist - Imidazoquinoline compound. Product Information. View Source
- [2] Anjiechem. (2023). CL097 Product Information. View Source
